1-(4-propylphenyl)ethan-1-ol
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Overview
Description
1-(4-propylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.25 g/mol . It is a derivative of phenylethanol, where the phenyl group is substituted with a propyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-propylphenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(4-propylphenyl)ethan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-propylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-propylphenyl)ethan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 1-(4-propylphenyl)ethane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed:
Oxidation: 1-(4-propylphenyl)ethan-1-one.
Reduction: 1-(4-propylphenyl)ethane.
Substitution: 1-(4-propylphenyl)ethyl chloride.
Scientific Research Applications
1-(4-propylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain medical conditions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and propyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-phenylethan-1-ol: Lacks the propyl group, resulting in different chemical and biological properties.
1-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
1-(4-ethylphenyl)ethan-1-ol: Has an ethyl group, which alters its physical and chemical characteristics compared to 1-(4-propylphenyl)ethan-1-ol.
Uniqueness: this compound is unique due to the presence of the propyl group at the para position of the phenyl ring. This substitution enhances its hydrophobicity and influences its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
152336-37-3 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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